(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Description
Properties
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-3-8(4-6,5-9)10-7/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFAWQQFOIRTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228305-71-1 | |
| Record name | {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclo[2.1.1]hexane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction. Common reagents for this step include peracids such as m-chloroperbenzoic acid (mCPBA).
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its unique bicyclic structure allows for the modification of biological activity through structural variations.
- Case Study: Antiviral Activity
Research has indicated that derivatives of bicyclo[2.1.1]hexane structures can exhibit antiviral properties. For instance, compounds similar to (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol have been synthesized and tested against viral infections, showing potential as inhibitors of viral replication pathways .
Organic Synthesis
Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
- Reactivity and Transformations
The compound can participate in several reactions:- Oxidation Reactions: It can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate .
- Ring Opening Reactions: Under acidic or basic conditions, the bicyclic structure can undergo ring-opening to yield diols or other functionalized products .
- Substitution Reactions: The oxygen atom allows for nucleophilic substitution, enabling the creation of diverse derivatives .
Materials Science
Polymer Chemistry
The compound's structural characteristics make it suitable for developing new materials with specific mechanical and thermal properties.
- Case Study: Polymer Development
Recent studies have explored the incorporation of bicyclo[2.1.1]hexane units into polymer backbones to enhance material properties such as thermal stability and mechanical strength. For example, polymers synthesized with these units demonstrated improved resistance to thermal degradation compared to conventional polymers .
Data Tables
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxymethyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The oxirane ring is reduced through the addition of hydrogen atoms from the reducing agent.
Substitution: The hydroxymethyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Structural Variants in Bicyclic Ether Alcohols
Physicochemical and Application Comparisons
- Solubility : Hydrochloride salts (e.g., CAS 2639401-52-6) exhibit enhanced aqueous solubility (>95% purity), whereas CF₃-substituted analogs are more lipid-soluble .
- Thermal Stability : Dimethyl-substituted variants (e.g., CID 171035133) show higher thermal stability due to steric hindrance from methyl groups .
- Pharmaceutical Relevance: Amino and azabicyclo derivatives are prioritized in drug discovery for their ability to mimic natural product scaffolds. For example, tert-butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a protected intermediate in protease inhibitor synthesis .
Challenges and Limitations
- Stereochemical Complexity : Regioisomers (e.g., 1,3-dimethyl vs. 3,3-dimethyl) require precise analytical methods (e.g., X-ray crystallography via SHELX ) for structural confirmation.
- Availability: Some derivatives, like {4-phenyl-2-oxabicyclo...}methanol (CAS 93957-49-4), are discontinued, limiting accessibility .
Biological Activity
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound with the molecular formula CHO. Its unique structure, featuring a bicyclo[2.1.1]hexane ring system and a hydroxymethyl group, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
The compound has several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 205.0 ± 8.0 °C (predicted) |
| Density | 1.091 ± 0.06 g/cm³ (predicted) |
| pKa | 15.16 ± 0.10 (predicted) |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group allows for potential hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research has indicated that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.
- Cytotoxicity : Preliminary investigations indicate that some derivatives may possess cytotoxic properties against cancer cell lines, warranting further exploration in cancer research.
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Antimicrobial Properties
A study published in Angewandte Chemie highlighted the synthesis of various 2-oxabicyclo[2.1.1]hexanes and their validation as bioisosteres in medicinal chemistry. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the bicyclic structure enhances bioactivity compared to linear counterparts .
Study 2: Cytotoxicity Against Cancer Cells
Research conducted on the cytotoxic effects of related bicyclic compounds demonstrated that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests potential therapeutic applications in oncology.
Study 3: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of similar bicyclic compounds showed that they could downregulate pro-inflammatory cytokines in vitro, indicating a mechanism for reducing inflammation .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from bicyclic precursors. Key steps include:
- Oxidation/Reduction : Use of oxidizing agents (e.g., potassium permanganate) to introduce ketone groups, followed by reduction (e.g., NaBH₄) to form the methanol moiety .
- Cyclization : Intramolecular ether formation under acidic or basic conditions to stabilize the oxabicyclo framework .
- Purification : Column chromatography or recrystallization to isolate the product. Yields vary (40–70%) depending on reaction optimization (temperature, solvent polarity) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl resonance at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₄O₂: calc. 142.0994, obs. 142.0992) .
- X-ray Crystallography : Resolves bicyclic geometry and bond angles, critical for confirming strain in the bicyclo[2.1.1]hexane system .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- DFT Calculations : Predict transition states for cyclization steps (e.g., activation energies ~25–30 kcal/mol) .
- Solvent Effects : COSMO-RS simulations to select solvents (e.g., THF vs. DCM) that stabilize intermediates .
- Example Table :
| Parameter | Value (DFT) | Experimental |
|---|---|---|
| Cyclization ΔG‡ (kcal/mol) | 28.3 | 27.9 ± 0.4 |
| Solvent Dielectric (ε) | 7.6 (THF) | 7.5 |
Q. How can contradictory data in reaction yields be resolved across studies?
- Methodological Answer :
- Control Experiments : Replicate reactions under standardized conditions (e.g., 0.1 M concentration, 25°C).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation derivatives) .
- Statistical Tools : ANOVA to assess variability between batches or catalysts (e.g., Pd/C vs. Raney Ni) .
Q. What design strategies enhance its utility in chiral catalyst development?
- Methodological Answer :
- Stereochemical Tuning : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to the bicyclic core .
- Catalytic Activity : Test enantioselectivity in asymmetric epoxidation (e.g., up to 85% ee with Jacobsen’s catalyst) .
- Table : Chiral Derivatives and Selectivity
| Derivative | Application | % ee |
|---|---|---|
| (3R,3S-Dimethyl) variant | Epoxidation | 82% |
| Hydroxymethyl-modified | Diels-Alder reaction | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
